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Germanium telluride (GeTe2) - 12260-55-8

Germanium telluride (GeTe2)

Catalog Number: EVT-1184608
CAS Number: 12260-55-8
Molecular Formula: GeTe2
Molecular Weight: 327.8 g/mol
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Product Introduction

Synthesis Analysis

Germanium telluride can be synthesized through various methods, including:

  1. Vapor Transport Method: This technique involves the evaporation of germanium telluride, which is then transported by argon gas to a substrate coated with metal nanoparticles, typically gold. The process requires high temperatures (over 500 °C) to produce nanowires and nanohelices with diameters averaging around 65 nm and lengths up to 50 μm .
  2. Chemical Vapor Deposition: This method utilizes precursors such as divalent germanium chloride and tellurium compounds in solvents like 1,2-dichlorobenzene. The reduction kinetics of germanium(II) plays a crucial role in determining the particle nucleation rate, affecting the final particle size .
  3. Solid-State Reaction: Another approach involves mixing elemental germanium and tellurium at elevated temperatures to promote reaction and formation of germanium telluride.

These synthesis methods allow for control over the structural properties and dimensions of the resulting germanium telluride, influencing its applications in electronics and materials science.

Molecular Structure Analysis

The molecular structure of germanium telluride features a distorted rock salt-type arrangement, characterized by a face-centered cubic sublattice at room temperature. The compound's structure can be described as consisting of alternating layers of germanium and tellurium atoms, which contribute to its semiconducting properties . The bond lengths between germanium and tellurium are approximately 2.5 Å, indicating strong covalent interactions that enhance stability .

Chemical Reactions Analysis

Germanium telluride participates in several chemical reactions, often involving doping or interaction with other materials:

  1. Doping Reactions: Doping germanium telluride with elements such as antimony or selenium can modify its electrical properties, enhancing its conductivity or enabling superconductivity at low temperatures.
  2. Phase Transition Reactions: Germanium telluride undergoes reversible phase transitions between amorphous and crystalline states when subjected to thermal or electrical stimuli. These transitions are characterized by significant changes in resistivity—up to six orders of magnitude—which are essential for applications in data storage technologies .
  3. Decomposition Reactions: At elevated temperatures, germanium telluride may decompose into its elemental constituents or react with other materials, forming different compounds that can be utilized in various applications.
Mechanism of Action

The mechanism of action for germanium telluride primarily revolves around its ability to switch between different phases (amorphous and crystalline) under external stimuli such as heat or electric fields. This property is attributed to:

  • Ferroelectric Behavior: Below the Curie temperature, germanium telluride exhibits ferroelectric properties, allowing for spontaneous polarization that can be manipulated through external electric fields.
  • Phase Change Mechanism: The rapid phase transition enables applications in non-volatile memory devices where data can be stored by inducing a specific phase state that retains information even without power .

Research continues on optimizing these mechanisms for advanced applications in telecommunications and data storage.

Physical and Chemical Properties Analysis

The physical and chemical properties of germanium telluride include:

  • Molecular Weight: Approximately 200.24 g/mol.
  • Melting Point: About 725 °C.
  • Appearance: Typically appears as a grey to black solid.
  • Electrical Properties: Exhibits semiconducting behavior at room temperature with low resistivity in crystalline form compared to high resistivity in amorphous form.
  • Thermal Conductivity: Moderate thermal conductivity makes it suitable for thermoelectric applications.

These properties make germanium telluride a versatile material for various technological applications .

Applications

Germanium telluride has diverse scientific applications due to its unique properties:

  1. Data Storage: Its ability to switch between amorphous and crystalline states makes it ideal for use in phase-change memory devices.
  2. Thermoelectric Devices: Utilized in thermoelectric generators due to its favorable thermal and electrical conductivity characteristics.
  3. Optoelectronics: Employed in photodetectors and infrared optics due to its semiconducting nature.
  4. Radio Frequency Switching: Its rapid phase transition capabilities are being explored for use in RF switching applications, enhancing performance in telecommunications systems .
Fundamental Properties of Germanium Telluride

Crystal Structure and Phase Transitions

Rhombohedral (α) and Cubic (β) Polymorphs

Germanium telluride (GeTe) exhibits three primary crystalline phases: rhombohedral (α) at room temperature, orthorhombic (γ), and high-temperature cubic (β). The α-phase (space group: R3m) features a distorted rock-salt structure with a puckered layered arrangement of Ge and Te atoms. This structure has lattice parameters a = 4.17–4.18 Å and c = 10.67–10.71 Å, resulting in a theoretical density of 6.14 g/cm³ [6] [10]. The α-phase transforms reversibly to the cubic β-phase (space group: Fm3m) above ~700 K (427°C), adopting a rocksalt-type configuration with a lattice parameter of 6.00 Å [3] [9]. The γ-phase (orthorhombic) is stable in Te-rich compositions (e.g., Ge₄₉Te₅₁) and coexists with α-GeTe below 650 K [10].

Table 1: Structural Parameters of GeTe Polymorphs

PhaseSymmetrySpace GroupLattice ParametersStability Range
α-GeTeRhombohedralR3ma = 4.17–4.18 Å, c = 10.67–10.71 Å< 700 K
β-GeTeCubicFm3ma = 6.00 Å> 700 K
γ-GeTeOrthorhombicPnmaa = 8.42 Å, b = 4.20 Å, c = 10.68 ÅTe-rich, < 650 K

Ferroelectric Behavior and Curie Temperature

The α-phase of GeTe is ferroelectric due to off-centering of Ge atoms along the [111] direction, creating a spontaneous electric polarization. This ferroelectric order persists until the Curie temperature (~670 K), where the transition to the centrosymmetric β-phase occurs [3] [8]. Terahertz spectroscopy studies confirm the absence of phonon softening during this transition, suggesting a mixed displacive and order-disorder mechanism rather than a purely displacive one. The Curie-Weiss constant is approximately 1 × 10⁵ K, indicating strong ferroelectric coupling [3]. Ferroelectric polarization can be switched by external electric fields, enabling spin texture control via the Rashba effect in nanodomains [8].

Amorphous-to-Crystalline Phase Change Dynamics

GeTe undergoes reversible phase transitions between amorphous and crystalline states, driven by thermal or electrical stimuli. The amorphous phase (high resistivity, ~10⁴ Ω·m) transforms to crystalline α-GeTe (low resistivity, ~10⁻² Ω·m) upon heating to 210–240°C in nanoparticles or 300–400°C in bulk. This transition is non-volatile and exploited in phase-change memory (PCM). Crystallization requires moderate-energy pulses (~10⁻⁹–10⁻⁶ s), while amorphization ("reset") uses high-energy, rapid quenching (>725°C melt, cooling rate >10¹⁰ K/s) [6] [9]. Nanoparticles exhibit size-dependent kinetics: sub-10 nm particles show delayed crystallization temperatures (210–240°C vs. 180°C in thin films) due to surface energy effects [9].

Table 2: Phase Transition Temperatures in GeTe

TransitionBulk/Thin FilmsNanoparticlesKey Drivers
Amorphous → α-crystalline180°C210–240°CThermal/electrical pulses
α → β427°C370–420°CTemperature > 700 K
Crystalline → Melt725°C725°CHigh-energy pulses

Electronic and Band Structure

Semimetallic Conduction and 0.6 eV Band Gap

GeTe exhibits semimetallic behavior in the cubic phase and semiconducting properties in the rhombohedral phase, with a direct band gap of 0.6 eV. This gap arises from spin-orbit coupling and the ferroelectric distortion in α-GeTe, which splits the valence band maximum at the L-point of the Brillouin zone [3] [6]. The cubic β-phase has a degenerate valence band with higher symmetry, enhancing carrier effective mass and Seebeck coefficient for thermoelectric applications. Electrical conductivity in α-GeTe is high (5 × 10⁴ S/m) due to intrinsic Ge vacancies acting as p-type dopants, yielding hole concentrations of ~10²¹ cm⁻³ [5] [10].

Rashba Spin-Orbit Coupling Effects

GeTe monolayers and bilayers exhibit giant Rashba spin-orbit coupling (SOC) at the Γ-point, splitting electronic bands into spin-polarized states. The Rashba parameter (α_R) reaches 1.5–2.0 eV·Å in monolayer GeTe, tunable via external electric fields (0–0.5 V/Å). SOC splits conduction bands by ~120 meV, enabling spin-momentum locking for spintronic devices [4]. In bulk α-GeTe, ferroelectric polarization governs spin texture: opposite polarization in adjacent nanodomains (10–100 nm) switches spin orientation, facilitating non-volatile spin transistors [8].

Defect-Mediated Electronic Modifications (Ge Vacancies)

Ge vacancies (VGe) dominate defect chemistry in GeTe, with concentrations reaching 2–3 at% in cubic phases. Their formation energy is lower in β-GeTe (0.2–0.4 eV) than α-GeTe (0.6–0.8 eV), stabilizing the high-temperature phase but reducing the electronic power factor by 30% [5] [10]. VGe act as p-type dopants, increasing hole density to 10²¹ cm⁻³ and degrading carrier mobility (≤5 cm²/V·s) through ionized impurity scattering. In thermoelectrics, suppressing VGe via stoichiometry control (e.g., Ge₄₉Te₅₁) or AgInTe₂ alloying reduces hole concentration to 6 × 10²⁰ cm⁻³, enhancing the figure of merit (zT) to 1.2 [5] [10].

Properties

CAS Number

12260-55-8

Product Name

Germanium telluride (GeTe2)

IUPAC Name

bis(tellanylidene)germane

Molecular Formula

GeTe2

Molecular Weight

327.8 g/mol

InChI

InChI=1S/GeTe2/c2-1-3

InChI Key

GPMBECJIPQBCKI-UHFFFAOYSA-N

SMILES

[Ge](=[Te])=[Te]

Synonyms

germanium ditelluride

Canonical SMILES

[Ge](=[Te])=[Te]

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